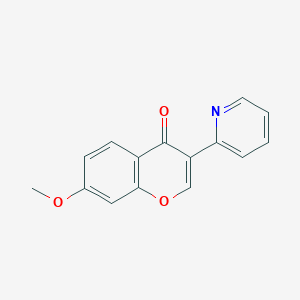

![molecular formula C18H18N4 B5623987 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)

3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis The synthesis of 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and related compounds involves multiple strategies. One method described the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to the formation of tricyclic compounds, which could then be transformed into various derivatives through reactions like Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride (Rida et al., 1988). Another approach employed a one-pot, four-component reaction for generating polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the diversity in synthetic methodologies (Yan et al., 2009).

Molecular Structure Analysis The molecular structure and reactivity of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. X-ray crystallography and various spectroscopic methods (NMR, MS, IR) are commonly used for characterization, revealing the planarity of these molecules and their potential for forming intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for their physical and chemical properties (Perin et al., 2011).

Chemical Reactions and Properties Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, offering a rich chemistry for further functionalization and application in diverse fields. For instance, the direct copper-catalyzed amination has been highlighted as a pivotal method for introducing substituents into the benzene ring of pyrido[1,2-a]benzimidazoles, showcasing the compound's versatility in chemical reactions (Masters et al., 2011).

Physical Properties Analysis The optical properties, such as UV–vis absorption and fluorescence, of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. These compounds exhibit distinct absorption peaks in acetonitrile and display blue-green emissions in dilute solutions, with high quantum yields of fluorescence. These properties are influenced by substituents and the extended π-conjugated system, making them relevant for applications in materials science and as fluorescent probes (Yang et al., 2011).

Chemical Properties Analysis The chemical properties of pyrido[1,2-a]benzimidazole derivatives are diverse, enabling their use in various applications. They can act as fluorescent probes for DNA detection, influenced by their ability to form weak intermolecular hydrogen bonds and π–π aromatic interactions. This characteristic, combined with their fluorescence properties, underscores their potential in biochemical and medicinal applications (Perin et al., 2011).

Eigenschaften

IUPAC Name |

3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-13-11-17(21-9-5-2-6-10-21)22-16-8-4-3-7-15(16)20-18(22)14(13)12-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBHLSXKUMTLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)

![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)

![[(3aS*,10aS*)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5623974.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)

![N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B5623982.png)